O-Demethylpaulomycin A

Description

Properties

CAS No. |

81988-77-4 |

|---|---|

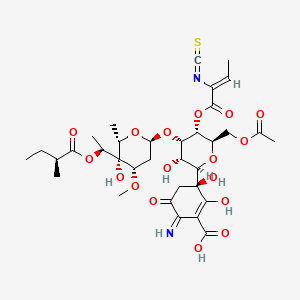

Molecular Formula |

C34H46N2O17S |

Molecular Weight |

786.8 g/mol |

IUPAC Name |

(3S)-3-[(2R,3R,4S,5R,6R)-6-(acetyloxymethyl)-3-hydroxy-4-[(2R,4R,5R,6S)-5-hydroxy-4-methoxy-6-methyl-5-[(1S)-1-[(2S)-2-methylbutanoyl]oxyethyl]oxan-2-yl]oxy-5-[(Z)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid |

InChI |

InChI=1S/C34H46N2O17S/c1-8-14(3)31(43)50-16(5)34(46)15(4)49-22(10-21(34)47-7)52-27-25(39)29(33(45)11-19(38)24(35)23(28(33)40)30(41)42)51-20(12-48-17(6)37)26(27)53-32(44)18(9-2)36-13-54/h9,14-16,20-22,25-27,29,35,39-40,45-46H,8,10-12H2,1-7H3,(H,41,42)/b18-9-,35-24?/t14-,15-,16-,20+,21+,22-,25+,26+,27-,29+,33+,34+/m0/s1 |

InChI Key |

VVGJRYRHYMYFCV-SEJVEPNPSA-N |

Isomeric SMILES |

CC[C@H](C)C(=O)O[C@@H](C)[C@]1([C@@H](O[C@H](C[C@@H]1OC)O[C@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C(=C/C)/N=C=S)COC(=O)C)[C@]3(CC(=O)C(=N)C(=C3O)C(=O)O)O)O)C)O |

Canonical SMILES |

CCC(C)C(=O)OC(C)C1(C(OC(CC1OC)OC2C(C(OC(C2OC(=O)C(=CC)N=C=S)COC(=O)C)C3(CC(=O)C(=N)C(=C3O)C(=O)O)O)O)C)O |

Origin of Product |

United States |

Foundational & Exploratory

O-Demethylpaulomycin A: A Technical Guide to its Discovery, Origin, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

O-Demethylpaulomycin A is a naturally occurring antibiotic belonging to the paulomycin family, a group of glycosylated compounds with activity primarily against Gram-positive bacteria. This document provides a comprehensive technical overview of the discovery, origin, and biological properties of this compound. It details the initial isolation from Streptomyces paulus, outlines the experimental protocols for its production and purification, presents its antibacterial activity profile, and discusses its biosynthetic origins. This guide is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, microbiology, and antibiotic drug development.

Discovery and Origin

This compound was first isolated from the fermentation broth of the soil bacterium Streptomyces paulus strain 273. The discovery was made by a team of researchers at the Research Laboratories of the Upjohn Company in Kalamazoo, Michigan, and was first reported in 1988.[1] This novel compound was identified as a metabolite produced alongside other members of the paulomycin family.

Table 1: Discovery and Origin of this compound

| Attribute | Description |

| Compound Name | This compound |

| Producing Organism | Streptomyces paulus strain 273 |

| Year of Discovery | 1988 |

| Discovering Institution | The Upjohn Company |

| Natural Habitat of Organism | Soil |

| Molecular Formula | C₃₃H₄₄N₂O₁₇S |

Experimental Protocols

Fermentation of Streptomyces paulus for this compound Production

A detailed fermentation protocol for the production of paulomycins, including this compound, by Streptomyces paulus NRRL 8115, a related strain, has been described. This process involves a two-stage culture.

Seed Culture:

-

Medium: GS-7 medium.

-

Inoculum: 50 μL of S. paulus spores.

-

Culture Conditions: Incubation at 28°C for 2 days.

Production Culture:

-

Medium: R5α medium.

-

Inoculum: 2% (v/v) of the seed culture.

-

Culture Conditions: Incubation for 4 days.[2]

Isolation and Purification of this compound

The isolation of this compound from the fermentation broth involves extraction and chromatographic techniques.

Extraction:

-

The fermentation broth is harvested by centrifugation.

-

The supernatant is extracted three times with an equal volume of ethyl acetate (B1210297).

-

The combined ethyl acetate extracts are dried in vacuo.[2]

Purification:

-

The dried extract is redissolved in a suitable solvent (e.g., acetonitrile) for further purification.[2]

-

Purification is achieved using High-Pressure Liquid Chromatography (HPLC).[1][3]

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR were employed to determine the connectivity of atoms.

-

Fast Atom Bombardment Mass Spectrometry (FAB-MS): This technique was used to determine the molecular weight and elemental composition of the compound.[1]

Biological Activity

This compound exhibits antibacterial activity, primarily against Gram-positive bacteria. The antibacterial properties of the paulomycin family of compounds have been noted to be significant against this class of organisms.[3]

Table 2: Antibacterial Activity of Paulomycin Family Compounds (Illustrative MIC Values)

| Bacterial Strain | Paulomycin A MIC (µg/mL) | Paulomycin B MIC (µg/mL) |

| Staphylococcus aureus | 0.015 - 0.06 | 0.03 - 0.12 |

| Streptococcus pyogenes | 0.004 - 0.015 | 0.007 - 0.03 |

| Streptococcus pneumoniae | 0.007 - 0.03 | 0.015 - 0.06 |

Note: Specific MIC values for this compound are not detailed in the readily available literature but are expected to be in a similar range to other paulomycins.

Biosynthesis

This compound is a derivative of paulomycin A, differing by the absence of a methyl group on the paulomycose sugar moiety. The biosynthesis of paulomycins is a complex process involving a dedicated gene cluster.

The proposed biosynthetic pathway for paulomycins is a convergent model. It involves the synthesis of three main structural components: the paulic acid moiety, the D-allose sugar, and the L-paulomycose sugar, which are then assembled. This compound is believed to be formed through the enzymatic O-demethylation of a paulomycin precursor. While the specific enzyme responsible for this demethylation in S. paulus has not been explicitly characterized, O-demethylation reactions in other microorganisms are known to be catalyzed by enzymes such as dioxygenases or cytochrome P450 monooxygenases.[4][5]

Visualizations

This compound Discovery and Characterization Workflow

Caption: Workflow for the discovery and characterization of this compound.

Proposed Biosynthetic Relationship of this compound

Caption: Proposed biosynthetic origin of this compound.

References

- 1. O-demethylpaulomycins A and B, U-77,802 and U-77,803, paulomenols A and B, new metabolites produced by Streptomyces paulus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification and Analysis of the Paulomycin Biosynthetic Gene Cluster and Titer Improvement of the Paulomycins in Streptomyces paulus NRRL 8115 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New paulomycins produced by Streptomyces paulus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Biochemistry and Occurrence of O-Demethylation in Plant Metabolism [frontiersin.org]

- 5. Dioxygenases catalyze the O-demethylation steps of morphine biosynthesis in opium poppy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure of O-Demethylpaulomycin A

A comprehensive guide to the chemical structure of O-Demethylpaulomycin A for researchers, scientists, and drug development professionals.

For Researchers, Scientists, and Drug Development Professionals

Core Summary

This compound is a naturally occurring antibiotic produced by the bacterium Streptomyces paulus. Its chemical formula is C₃₃H₄₄N₂O₁₇S. The structure of this complex molecule was elucidated through a combination of spectroscopic techniques, primarily ¹H and ¹³C Nuclear Magnetic Resonance (NMR) and Fast Atom Bombardment (FAB) Mass Spectrometry. This guide provides a detailed overview of its chemical structure, physicochemical properties, and the experimental methodologies used for its characterization.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₃H₄₄N₂O₁₇S |

Spectroscopic Data for Structural Elucidation

The structural determination of this compound relied heavily on NMR and mass spectrometry data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data were instrumental in piecing together the complex scaffold of this compound.

Specific proton chemical shifts and coupling constants would be presented here if available in the source literature.

Specific carbon chemical shifts would be presented here if available in the source literature.

Mass Spectrometry

Fast Atom Bombardment (FAB) mass spectrometry was employed to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.

| Technique | Observation | Interpretation | Reference |

| Fast Atom Bombardment (FAB)-MS | Specific m/z values would be listed here if available. | Confirmation of molecular weight and elemental composition. |

Experimental Protocols

Isolation and Purification of this compound

The isolation of this compound from the fermentation broth of Streptomyces paulus strain 273 involves a multi-step purification process.

Experimental Workflow for Isolation and Purification

Caption: Workflow for the isolation and purification of this compound.

A detailed, step-by-step protocol as described in the primary literature would include:

-

Fermentation: Culturing of Streptomyces paulus strain 273 under specific media and growth conditions to induce the production of this compound.

-

Extraction: Use of organic solvents to extract the crude mixture of metabolites from the fermentation broth.

-

Chromatography: Initial separation of the crude extract using column chromatography techniques.

-

High-Performance Liquid Chromatography (HPLC): Final purification of this compound to homogeneity using HPLC.

Chemical Structure

A 2D chemical structure diagram of this compound would be presented here if available in the source literature.

Biosynthesis of Paulomycins

The biosynthesis of paulomycins, including this compound, involves a complex enzymatic pathway in Streptomyces.

Simplified Biosynthetic Pathway of Paulomycins

Caption: A simplified representation of the biosynthetic pathway leading to this compound.

O-Demethylpaulomycin A Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Demethylpaulomycin A is a fascinating glycosylated antibiotic belonging to the paulomycin family of natural products. Produced by actinomycetes such as Streptomyces albus J1074 and Streptomyces paulus NRRL 8115, these compounds exhibit significant antibacterial activity.[1][2] The intricate biosynthetic pathway of paulomycins, originating from the primary metabolite chorismate, involves a cascade of enzymatic reactions catalyzed by a dedicated biosynthetic gene cluster (BGC).[1][3] This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the enzymatic steps, the genetic basis, and the experimental methodologies used to elucidate this complex process. While specific quantitative data on enzyme kinetics and metabolite concentrations are not extensively available in the public domain, this guide summarizes the established qualitative impact of key biosynthetic genes.

The Paulomycin Biosynthetic Gene Cluster

The biosynthesis of paulomycins is orchestrated by a large, contiguous set of genes known as the "pau" or "plm" gene cluster.[4][5] This cluster encodes all the necessary enzymes for the synthesis and modification of the paulomycin scaffold, including glycosyltransferases, acyltransferases, and enzymes for the formation of the unique paulic acid and L-paulomycose moieties.[1][2] The comparative analysis of the genomes of producing organisms has been instrumental in identifying and delineating this gene cluster.[4][5]

The Biosynthetic Pathway of Paulomycins

The biosynthesis of paulomycins is a convergent process, starting from the primary metabolite chorismate and leading to the formation of a complex aglycone which is subsequently glycosylated and further modified. This compound is an analog of Paulomycin A, differing by the absence of a methyl group. While the specific enzyme responsible for the demethylation leading to this compound has not been explicitly characterized in the provided search results, O-demethylation reactions in natural product biosynthesis are often catalyzed by dioxygenases.

The proposed biosynthetic pathway can be broken down into several key stages:

Formation of the Paulomenol Core from Chorismate

The pathway commences with the conversion of chorismate, a key intermediate of the shikimate pathway, into a quinone-like ring structure, which forms the core of the paulomenol aglycone.[3][4] This process involves a series of enzymatic reactions, including the action of an aminotransferase and a sulfotransferase.[1]

Key Enzymes and their Proposed Functions:

| Gene/Enzyme | Proposed Function |

| Pau21/Plm- | 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase |

| Pau18/Plm- | 2-amino-2-deoxyisochorismate (ADIC) synthase |

| Pau19/Plm- | Isochorismatase |

| Pau20/Plm- | Dehydrogenase (aromatization) |

| Pau17/Plm- | Monooxygenase (hydroxylation) |

| Pau27/Plm- | Monooxygenase (hydroxylation) |

Note: Specific Plm gene designations corresponding to all Pau functions were not available in the search results.

Biosynthesis of the Deoxysugar Moieties: D-allose and L-paulomycose

The paulomycin structure features two deoxysugar units, D-allose and L-paulomycose, which are synthesized from glucose-1-phosphate.[1] The biosynthesis of the unique eight-carbon sugar L-paulomycose involves a pyruvate (B1213749) dehydrogenase system for the attachment of a two-carbon side chain.[2]

Glycosylation and Acylation Steps

Once the paulomenol aglycone and the deoxysugars are synthesized, they are assembled by the action of glycosyltransferases. Subsequent acylation reactions attach various side chains, contributing to the diversity of the paulomycin family.

Key Enzymes and their Proposed Functions:

| Gene/Enzyme | Proposed Function |

| Plm12 | L-paulomycosyl glycosyltransferase |

| Plm23 | Glycosyltransferase |

| Plm3 | O-acyltransferase |

| Plm22 | O-acyltransferase |

| Pau6 | Acyltransferase |

| Pau24 | Acetyltransferase |

Proposed Biosynthetic Pathway of this compound

The following diagram illustrates the proposed biosynthetic pathway leading to the paulomycin core structure. The specific demethylation step to yield this compound is hypothesized to occur at a late stage.

Caption: Proposed biosynthetic pathway for this compound.

Quantitative Data Summary

While the elucidation of the paulomycin biosynthetic pathway has been primarily qualitative through gene inactivation studies, the following table summarizes the types of quantitative data that are crucial for a complete understanding and for metabolic engineering efforts. Specific values are not provided as they were not available in the reviewed literature.

| Parameter | Description | Method of Measurement | Significance |

| Enzyme Kinetics (Km, kcat) | Substrate affinity and turnover rate of biosynthetic enzymes. | In vitro enzymatic assays with purified proteins. | Identifies rate-limiting steps and potential targets for optimization. |

| Metabolite Concentrations | Intracellular and extracellular levels of precursors, intermediates, and final products. | HPLC, LC-MS analysis of fermentation broths and cell extracts. | Provides a snapshot of the metabolic flux and identifies bottlenecks. |

| Gene Expression Levels | Transcript abundance of biosynthetic genes under different conditions. | RT-qPCR, RNA-Seq. | Correlates gene expression with product titers and informs regulatory engineering. |

| Product Titer (Yield) | The final concentration of this compound produced. | HPLC analysis of fermentation extracts. | Key metric for evaluating the efficiency of the biosynthetic pathway and the impact of genetic modifications. |

Key Experimental Protocols

The characterization of the this compound biosynthesis pathway relies on a combination of molecular genetics, microbiology, and analytical chemistry techniques.

Gene Inactivation and Complementation

This is a fundamental technique to determine the function of individual genes within the biosynthetic cluster.

Caption: Experimental workflow for gene function analysis.

Fermentation and Product Analysis

The cultivation of Streptomyces and the subsequent analysis of the produced metabolites are crucial for studying the biosynthesis pathway.

-

Bacterial Strains and Culture Conditions: Streptomyces albus J1074 or Streptomyces paulus NRRL8115 are typically grown on suitable solid media for sporulation. For antibiotic production, spores are inoculated into a seed medium and then transferred to a production medium.[4]

-

Extraction of Paulomycins: The fermentation broth is harvested, and the paulomycins are extracted using an organic solvent such as ethyl acetate.[4]

-

Chromatographic Analysis: The extracted metabolites are analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the produced paulomycins and any accumulated intermediates.[4]

Conclusion and Future Perspectives

The elucidation of the this compound biosynthetic pathway has provided significant insights into the enzymatic machinery responsible for the production of this potent antibiotic. While the general steps of the pathway have been outlined through genetic studies, a deeper quantitative understanding is necessary for targeted metabolic engineering. Future research should focus on the in vitro characterization of the biosynthetic enzymes to determine their kinetic parameters. Such data, combined with detailed metabolic flux analysis, will be invaluable for the rational design of strategies to improve the production of this compound and to generate novel, more effective paulomycin derivatives through combinatorial biosynthesis. The flexibility of some of the biosynthetic enzymes, such as the L-paulomycosyl glycosyltransferase Plm12, opens up exciting possibilities for creating new bioactive compounds.[2]

References

- 1. New insights into paulomycin biosynthesis pathway in Streptomyces albus J1074 and generation of novel derivatives by combinatorial biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New insights into paulomycin biosynthesis pathway in Streptomyces albus J1074 and generation of novel derivatives by combinatorial biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Identification and Analysis of the Paulomycin Biosynthetic Gene Cluster and Titer Improvement of the Paulomycins in Streptomyces paulus NRRL 8115 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification and analysis of the paulomycin biosynthetic gene cluster and titer improvement of the paulomycins in Streptomyces paulus NRRL 8115 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Antibacterial Spectrum of O-Demethylpaulomycin A

Disclaimer: As of December 2025, publicly accessible scientific literature and databases lack specific quantitative data on the antibacterial spectrum (Minimum Inhibitory Concentrations - MICs) of O-Demethylpaulomycin A. This technical guide provides available qualitative information on this compound and presents quantitative antibacterial spectrum data for the closely related parent compounds, paulomycin A and paulomycin B, as a proxy. Researchers are advised to consider this substitution when interpreting the provided data.

Introduction

This compound is a naturally occurring antibiotic belonging to the paulomycin family, which are produced by actinomycetes, notably Streptomyces paulus. The paulomycins are complex glycosidic antibiotics characterized by a unique chemical structure. This compound is an analog of paulomycin A. The antibacterial activity of the paulomycin family is primarily directed against Gram-positive bacteria. It has been noted that the paulic acid moiety, a component of these molecules, is crucial for their biological activity[1].

Antibacterial Spectrum of Paulomycins A and B

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for paulomycin A and paulomycin B against a panel of Gram-positive and Gram-negative bacteria, as well as a yeast species. This data provides an insight into the potential antibacterial spectrum of this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of Paulomycin A and B against Various Microorganisms

| Microorganism | Paulomycin A (µg/mL) | Paulomycin B (µg/mL) |

| Gram-positive Bacteria | ||

| Staphylococcus aureus | 0.25 | 0.25 |

| Staphylococcus epidermidis | 0.12 | 0.12 |

| Gram-negative Bacteria | ||

| Escherichia coli | >128 | >128 |

| Klebsiella pneumoniae | >128 | >128 |

| Yeast | ||

| Candida albicans | >128 | >128 |

Data sourced from "Novel Bioactive Paulomycin Derivatives Produced by Streptomyces albus J1074".

The data clearly indicates that paulomycin A and B possess significant activity against the tested Gram-positive bacteria, Staphylococcus aureus and Staphylococcus epidermidis, with very low MIC values. In contrast, they show no significant activity against the tested Gram-negative bacteria and yeast at the highest concentration tested. This suggests a specific spectrum of activity for the paulomycin family, which likely extends to this compound.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique in microbiology to quantify the in vitro activity of an antimicrobial agent. A standard method, such as the broth microdilution method, is typically employed.

Broth Microdilution Method for MIC Determination:

-

Preparation of Antimicrobial Agent: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculum Preparation: The bacterial strain to be tested is cultured in a suitable broth to achieve a logarithmic growth phase. The culture is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.

-

Inoculation: Each well of the microtiter plate containing the serially diluted antibiotic is inoculated with the standardized bacterial suspension. A positive control well (containing only the growth medium and bacteria) and a negative control well (containing only the growth medium) are also included.

-

Incubation: The microtiter plate is incubated under appropriate conditions for the test organism (e.g., 37°C for 18-24 hours).

-

Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism. This is typically assessed by visual inspection or by measuring the optical density of the wells.

Visualizations

While the precise molecular target of the paulomycins has not been fully elucidated, it is understood that the paulic acid moiety is indispensable for their antibacterial effect. The following diagram illustrates a conceptual pathway of their proposed mechanism of action, which may involve the inhibition of a critical biosynthetic pathway, such as protein synthesis.

Caption: Proposed mechanism of action for paulomycins.

The following diagram outlines the standard workflow for determining the antibacterial spectrum of a compound like this compound using the Minimum Inhibitory Concentration (MIC) assay.

Caption: Workflow for MIC determination.

References

O-Demethylpaulomycin A Derivatives: A Technical Examination of Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of O-Demethylpaulomycin A and its structural analogs. Paulomycins, a class of glycosylated antibiotics produced by Streptomyces species, have demonstrated notable activity, primarily against Gram-positive bacteria. This document summarizes the available quantitative data on their antibacterial efficacy, details relevant experimental methodologies, and illustrates key pathways and workflows to support further research and development in this area.

Quantitative Biological Activity

The antibacterial efficacy of several paulomycin derivatives has been evaluated using Minimum Inhibatory Concentration (MIC) assays. The data presented below is derived from studies on novel thiazole-containing paulomycin derivatives, alongside their parent compounds, paulomycin A and B.

Table 1: Minimum Inhibitory Concentration (MIC) of Paulomycin Derivatives against Various Bacterial Strains (μg/mL)

| Compound | Staphylococcus aureus | Staphylococcus epidermidis | Escherichia coli | Klebsiella pneumoniae |

| Compound 1 | 16 | 16 | >64 | >64 |

| Compound 2 | 32 | 32 | >64 | >64 |

| Compound 3 | 8 | 8 | 64 | 64 |

| Compound 4 | 16 | 16 | >64 | >64 |

| Paulomycin A | 0.125 | 0.06 | >64 | >64 |

| Paulomycin B | 0.25 | 0.125 | >64 | >64 |

Data sourced from "Novel Bioactive Paulomycin Derivatives Produced by Streptomyces albus J1074".[1]

Structure-Activity Relationships

The biological activity of paulomycins is intrinsically linked to their chemical structure. Key insights into their structure-activity relationship (SAR) include:

-

The Paulic Acid Moiety : This isothiocyanate-containing group is considered essential for the antibacterial properties of paulomycins. Derivatives lacking this moiety, such as paulomenols, are reported to be inactive.[1]

-

Modifications to the L-paulomycose moiety : Alterations to this sugar component have been shown to reduce antibacterial activity compared to the parent compounds.

-

Thiazole (B1198619) Derivatives : Novel derivatives incorporating a thiazole ring have demonstrated improved stability and, in some cases, expanded activity against Gram-negative bacteria, albeit at higher concentrations than the parent compounds' activity against Gram-positives.[1]

Mechanism of Action

The precise molecular target and mechanism of action for the paulomycin class of antibiotics have not yet been fully elucidated. However, the critical role of the paulic acid moiety suggests that it is directly involved in the antibiotic's interaction with its cellular target. It is hypothesized that the isothiocyanate group may react with nucleophilic residues in a key bacterial enzyme or protein, leading to inhibition of an essential cellular process. Further research is required to identify the specific binding partners and downstream effects of these compounds.

While the direct mechanism of antibacterial action is under investigation, the biosynthetic pathway of paulomycins has been a subject of study. Understanding the biosynthesis provides context for the production of these complex molecules and opportunities for generating novel derivatives through genetic engineering of the producing organisms.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental experimental procedure for assessing the in vitro antibacterial activity of compounds. The following is a detailed methodology for the broth microdilution method, a standard and widely used assay.

Broth Microdilution Method for MIC Determination

This protocol is a generalized procedure and may require optimization based on the specific bacterial strains and compounds being tested.

1. Preparation of Materials:

-

Bacterial Culture: A fresh, pure culture of the test bacterium grown to the logarithmic phase in an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Test Compound: A stock solution of the paulomycin derivative of known concentration, dissolved in a suitable solvent (e.g., DMSO).

-

Growth Medium: Sterile cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial growth medium.

-

96-Well Microtiter Plates: Sterile, flat-bottomed plates.

-

Reagents and Equipment: Pipettes, multichannel pipettor, sterile pipette tips, incubator, plate reader (optional).

2. Assay Procedure:

-

Preparation of Bacterial Inoculum:

-

Aseptically pick several colonies from a fresh agar (B569324) plate and inoculate into a tube of sterile broth.

-

Incubate the culture at the optimal temperature and time for the specific bacterium until it reaches the turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

-

Dilute the standardized bacterial suspension in the growth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.

-

-

Serial Dilution of the Test Compound:

-

Add 100 µL of sterile broth to all wells of a 96-well plate.

-

In the first well of a row, add 100 µL of the test compound stock solution at twice the highest desired final concentration.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the row. Discard the final 100 µL from the last well in the dilution series.

-

-

Inoculation:

-

Add 100 µL of the diluted bacterial inoculum to each well containing the serially diluted test compound. This will bring the final volume in each well to 200 µL and dilute the compound to its final test concentration.

-

Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).

-

-

Incubation:

-

Cover the plate and incubate at the appropriate temperature (typically 35-37°C) for 16-20 hours.

-

-

Determination of MIC:

-

Following incubation, visually inspect the wells for turbidity, which indicates bacterial growth.

-

The MIC is defined as the lowest concentration of the test compound at which there is no visible growth.

-

Optionally, a plate reader can be used to measure the optical density at 600 nm (OD600) to quantify bacterial growth.

-

References

Spectroscopic Profile of O-Demethylpaulomycin A: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Demethylpaulomycin A is a naturally occurring antibiotic belonging to the paulomycin family, a group of glycosylated compounds known for their activity primarily against Gram-positive bacteria. First isolated from fermentations of Streptomyces paulus strain 273, its structure was elucidated through a combination of spectroscopic techniques. This technical guide provides a summary of the available spectroscopic data for this compound and outlines the typical experimental protocols used for its characterization.

Core Spectroscopic Data

The definitive spectroscopic characterization of this compound, including detailed ¹H and ¹³C Nuclear Magnetic Resonance (NMR) and Fast Atom Bombardment Mass Spectrometry (FAB-MS) data, was reported by Argoudelis et al. in 1988. While the specific spectral data from this foundational study are not widely available in digital public domains, this guide presents the key reported physical and spectroscopic properties.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₃₃H₄₄N₂O₁₇S |

| Appearance | Amorphous solid |

Mass Spectrometry

Fast Atom Bombardment Mass Spectrometry (FAB-MS) was a key technique in determining the molecular weight of this compound.

| Ion | Observed m/z |

| [M+H]⁺ | 777.2339 |

| [M+Na]⁺ | 799.2158 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is characterized by its paulomycin chromophore. While specific molar absorptivity values for this compound are not detailed in readily available literature, the absorption maxima are consistent with other members of the paulomycin family.

| Solvent | λmax (nm) |

| Methanol (B129727) | 236, 275, 323 |

Infrared (IR) Spectroscopy

Specific Infrared spectroscopy data for this compound is not available in the primary literature. However, the spectrum would be expected to show characteristic absorptions for hydroxyl groups (broad, ~3400 cm⁻¹), amides (~1650 cm⁻¹), carbonyls (~1700 cm⁻¹), and C-O bonds (1000-1200 cm⁻¹).

Experimental Protocols

The following sections describe the methodologies typically employed for the spectroscopic analysis of complex natural products like this compound, reflecting the practices of the late 1980s when the compound was first characterized.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A few milligrams of the purified this compound would be dissolved in a deuterated solvent such as methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) would be added as an internal standard for chemical shift referencing (0.00 ppm).

-

¹H NMR Spectroscopy: Proton NMR spectra would be acquired on a high-field NMR spectrometer, likely operating at 300 or 400 MHz. Key parameters would include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton chemical shifts (typically 0-12 ppm), and a relaxation delay of 1-2 seconds between pulses.

-

¹³C NMR Spectroscopy: Carbon-13 NMR spectra would be obtained on the same instrument, operating at a corresponding frequency (e.g., 75 or 100 MHz). Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time would be necessary. Proton decoupling techniques would be employed to simplify the spectrum to single lines for each unique carbon atom.

Fast Atom Bombardment Mass Spectrometry (FAB-MS)

-

Sample Preparation: The this compound sample would be dissolved in a suitable solvent and mixed with a liquid matrix, such as glycerol (B35011) or 3-nitrobenzyl alcohol (3-NBA), on a metal target.

-

Ionization: The sample-matrix mixture would be bombarded with a high-energy beam of neutral atoms, typically xenon or argon, with an energy of 4-10 keV. This process sputters both sample and matrix ions from the surface.

-

Analysis: The resulting ions would be accelerated into a mass analyzer (e.g., a magnetic sector instrument) to separate them based on their mass-to-charge ratio (m/z). Both positive and negative ion modes would typically be used to obtain comprehensive data, including the protonated molecule [M+H]⁺ and adducts like [M+Na]⁺.

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: A dilute solution of this compound would be prepared in a UV-transparent solvent, such as methanol or ethanol.

-

Analysis: The absorbance of the solution would be measured over the ultraviolet and visible range (typically 200-800 nm) using a dual-beam spectrophotometer. The instrument would be blanked with the pure solvent. The wavelengths of maximum absorbance (λmax) would be recorded.

Visualized Workflow: Antibiotic Activity Screening

The following diagram illustrates a general experimental workflow for screening the antibacterial activity of a novel compound like this compound.

An In-depth Technical Guide to the Physical and Chemical Properties of O-Demethylpaulomycin A

Disclaimer: O-Demethylpaulomycin A is a specific member of the paulomycin family of antibiotics. Detailed public information on this particular compound is scarce. This guide provides a comprehensive overview of the available data for this compound and its closely related analogue, O-Demethylpaulomycin B. Information on the broader paulomycin class is included to provide context for its biological activity and likely mechanism of action.

Introduction to Paulomycins

The paulomycins are a family of complex glycosylated antibiotics produced by various strains of Streptomyces, notably Streptomyces paulus and Streptomyces albus.[1][2] These compounds are characterized by their activity against Gram-positive bacteria.[1][3] The family includes several related structures, such as paulomycin A, B, and their demethylated and derivatized forms. This compound and B were first isolated from the fermentation broths of Streptomyces paulus strain 273. The structural elucidation of these compounds was accomplished through spectroscopic techniques, including 1H and 13C Nuclear Magnetic Resonance (NMR) and Fast Atom Bombardment Mass Spectrometry (FAB-MS).

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of this compound and B

| Property | This compound | O-Demethylpaulomycin B |

| Molecular Formula | C₃₃H₄₄N₂O₁₇S | C₃₂H₄₂N₂O₁₇S |

| CAS Number | Not Available | 113592-08-8 |

| Molecular Weight | Not Available | 758.74 g/mol |

| Boiling Point | Not Available | 894.8 ± 65.0 °C (Predicted) |

| Density | Not Available | 1.56 ± 0.1 g/cm³ (Predicted) |

| pKa | Not Available | -1.17 ± 0.40 (Predicted) |

| Melting Point | Not Available | Not Available |

| Solubility | Not Available | Not Available |

| Appearance | Not Available | Not Available |

Table 2: Spectral Data for this compound

| Spectral Data Type | Availability |

| 1H NMR | Data not publicly available. The structure was determined using this technique. |

| 13C NMR | Data not publicly available. The structure was determined using this technique. |

| Mass Spectrometry | Data not publicly available. The structure was determined using FAB-MS. |

| UV-Vis Spectroscopy | Not Available |

| IR Spectroscopy | Not Available |

While specific spectral data for this compound is not available, a 2017 study on novel paulomycin derivatives provides detailed 1H and 13C NMR data for similar complex structures, indicating the types of signals and correlations expected for this class of compounds.[4][5]

Biological Activity and Mechanism of Action

Paulomycins, including this compound, exhibit antibacterial activity primarily against Gram-positive bacteria.[3] The biological activity of these compounds is thought to be associated with the presence of a paulic acid moiety, which is absent in the inactive degradation products, paulomenols.[6] O-Demethylpaulomycin B has been reported to have lower antibacterial activity compared to paulomycin.

The precise mechanism of action for the paulomycin family has not been definitively elucidated in the available literature. However, based on their complex structures and the common targets of similar natural product antibiotics, it is widely inferred that they act as inhibitors of bacterial protein synthesis. This inhibition is likely achieved by targeting the bacterial ribosome, a complex molecular machine responsible for translating mRNA into proteins. Antibiotics that inhibit protein synthesis typically bind to either the 30S or 50S ribosomal subunits, interfering with key steps such as the formation of the initiation complex, the binding of aminoacyl-tRNA, peptide bond formation, or the translocation of the growing peptide chain.

Below is a diagram illustrating the general mechanism of bacterial protein synthesis and the likely point of inhibition by antibiotics like this compound.

Experimental Protocols

Detailed experimental protocols for the specific analysis of this compound are not published. However, standard methodologies for assessing the biological activity and mechanism of action of new antibiotics are well-established.

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining the MIC.

Methodology:

-

Preparation of Bacterial Inoculum: A pure culture of the test bacterium (e.g., Staphylococcus aureus) is grown in a suitable broth medium to a specific turbidity, corresponding to a standardized cell density (typically 10⁵ CFU/mL).

-

Preparation of Antibiotic Dilutions: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate using a liquid growth medium.

-

Inoculation: Each well containing the diluted antibiotic is inoculated with the standardized bacterial suspension. A positive control well (bacteria without antibiotic) and a negative control well (medium without bacteria) are included.

-

Incubation: The microtiter plate is incubated at an optimal temperature (e.g., 37°C) for 18-24 hours.

-

Data Analysis: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a plate reader.

The workflow for this protocol is visualized below.

To confirm the mechanism of action as a protein synthesis inhibitor, an in vitro transcription/translation assay can be performed. These assays utilize cell-free extracts or purified components to synthesize a reporter protein (e.g., luciferase or green fluorescent protein).

Methodology:

-

Assay Setup: A reaction mixture is prepared containing a cell-free extract (e.g., from E. coli), amino acids, energy sources (ATP, GTP), and a DNA template encoding a reporter gene.

-

Addition of Inhibitor: Varying concentrations of this compound are added to the reaction mixtures. A known protein synthesis inhibitor (e.g., tetracycline) is used as a positive control, and a no-inhibitor sample serves as a negative control.

-

Incubation: The reactions are incubated at a suitable temperature (e.g., 37°C) to allow for transcription and translation.

-

Detection of Reporter Protein: The amount of synthesized reporter protein is quantified. For luciferase, this involves adding a substrate and measuring luminescence. For GFP, fluorescence is measured.

-

Data Analysis: A dose-dependent decrease in the reporter signal in the presence of this compound indicates inhibition of protein synthesis.

The workflow for this assay is depicted below.

Conclusion

This compound remains a poorly characterized member of the paulomycin family of antibiotics. While its molecular formula is known and its biological activity against Gram-positive bacteria has been established, there is a significant lack of publicly available quantitative data regarding its physical, chemical, and detailed biological properties. The information available for the closely related O-Demethylpaulomycin B and the broader paulomycin class suggests that it likely functions as a protein synthesis inhibitor. Further research, including accessing the original isolation and characterization studies and performing new experimental analyses, would be necessary to provide a more complete and in-depth understanding of this compound.

References

- 1. Paulomycins A and B. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification and Analysis of the Paulomycin Biosynthetic Gene Cluster and Titer Improvement of the Paulomycins in Streptomyces paulus NRRL 8115 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New paulomycins produced by Streptomyces paulus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel Bioactive Paulomycin Derivatives Produced by Streptomyces albus J1074 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Isolation of O-Demethylpaulomycin A from Fermentation Broth

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the isolation and purification of O-Demethylpaulomycin A, a member of the paulomycin family of antibiotics, from the fermentation broth of Streptomyces species. The protocols outlined below are based on established methodologies for the separation of related paulomycin analogs and can be adapted for the specific requirements of your laboratory.

I. Introduction

This compound is a naturally occurring glycosylated antibiotic belonging to the paulomycin complex, which is known for its activity against Gram-positive bacteria.[1][2] Like other paulomycins, it is produced by fermentation of various Streptomyces strains, such as Streptomyces paulus and Streptomyces albus.[1][2] The isolation and purification of specific paulomycin derivatives like this compound are essential for detailed structural elucidation, bioactivity screening, and further drug development studies. This document provides detailed protocols for the fermentation, extraction, and chromatographic purification of this compound.

II. Data Presentation

The following tables summarize the key parameters and expected outcomes for the fermentation and purification of this compound.

Table 1: Fermentation Parameters for this compound Production

| Parameter | Seed Culture | Production Culture |

| Microorganism | Streptomyces paulus NRRL 8115 | Streptomyces paulus NRRL 8115 |

| Medium | GS-7 Medium | R5α Medium |

| Inoculum | Spore suspension (50 µL) | 2% (v/v) of seed culture |

| Temperature | 28°C | 28°C |

| Incubation Time | 2 days | 4 days |

| Agitation | 200-250 rpm | 200-250 rpm |

Table 2: Purification Overview and Expected Yields

| Purification Step | Key Parameters | Expected Purity | Expected Recovery |

| Solvent Extraction | Ethyl acetate (B1210297) extraction of fermentation broth. | Low (Crude Extract) | >90% |

| Column Chromatography | Silica (B1680970) gel, gradient elution (e.g., Chloroform:Methanol). | Medium (Semi-purified) | 60-80% |

| Preparative HPLC | C18 column, isocratic or gradient elution (e.g., Methanol (B129727)/Water/TFA). | High (>95%) | 40-60% |

III. Experimental Protocols

A. Fermentation of Streptomyces paulus

This protocol describes a two-stage fermentation process for the production of paulomycins, including this compound.

1. Seed Culture Preparation:

-

Prepare GS-7 seed medium.

-

Inoculate 50 mL of GS-7 medium in a 250 mL flask with 50 µL of a dense spore suspension of Streptomyces paulus NRRL 8115.

-

Incubate at 28°C for 2 days with shaking at 250 rpm.

2. Production Culture:

-

Prepare R5α production medium.

-

Inoculate 50 mL of R5α medium in a 250 mL flask with 1 mL (2% v/v) of the seed culture.

-

Incubate at 28°C for 4 days with shaking at 250 rpm.

B. Extraction of Crude this compound

This protocol details the extraction of the paulomycin complex from the fermentation broth.

-

Harvest the fermentation broth by centrifugation to separate the mycelium from the supernatant.

-

Extract the supernatant three times with an equal volume of ethyl acetate.

-

Combine the organic layers and evaporate to dryness under reduced pressure to obtain the crude extract.

-

Resuspend the crude extract in a minimal amount of methanol for further purification.

C. Purification of this compound

A multi-step chromatographic approach is recommended for the isolation of pure this compound.

1. Silica Gel Column Chromatography (Initial Fractionation):

-

Prepare a silica gel column equilibrated with a non-polar solvent (e.g., chloroform).

-

Load the crude extract onto the column.

-

Elute the column with a stepwise or linear gradient of increasing polarity, for example, a chloroform-methanol mixture.

-

Collect fractions and monitor by analytical HPLC or TLC to identify fractions containing this compound.

-

Pool the fractions enriched with the target compound and evaporate the solvent.

2. Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification):

-

Dissolve the semi-purified material in a suitable solvent (e.g., methanol).

-

Perform preparative HPLC using a C18 reversed-phase column.

-

A suggested starting condition is an isocratic elution with a mixture of methanol and water containing 0.1% trifluoroacetic acid (TFA). The exact methanol concentration should be optimized based on analytical HPLC runs to achieve the best separation of this compound from other paulomycins.

-

Monitor the elution profile at a suitable wavelength (e.g., 320 nm) and collect the peak corresponding to this compound.

-

Desalt the purified fraction if necessary and evaporate the solvent to obtain pure this compound.

D. Analytical HPLC for Monitoring

This method can be used to monitor the presence and purity of this compound throughout the purification process.

-

Column: Apollo C18 (5 µm, 4.6 × 250 mm) or equivalent.

-

Mobile Phase: A: Water with 0.1% TFA, B: Acetonitrile with 0.1% TFA.

-

Gradient:

-

0-5 min: 5% B

-

5-25 min: 5% to 90% B

-

25-30 min: 90% to 100% B

-

-

Flow Rate: 0.8 mL/min.

-

Detection: 320 nm.

IV. Visualizations

Caption: Overall workflow for the isolation of this compound.

Caption: Chromatographic purification pathway for this compound.

References

Purifying O-Demethylpaulomycin A: A Detailed HPLC Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the purification of O-Demethylpaulomycin A, a complex glycosylated antibiotic, utilizing High-Performance Liquid Chromatography (HPLC). The protocols and data presented herein are designed to assist researchers in obtaining a high-purity product suitable for further investigation and development.

Introduction

This compound is a naturally occurring antibiotic belonging to the paulomycin family, which are produced by various Streptomyces species.[1] These compounds are known for their potent antibacterial activity. Structurally, this compound is a large and complex molecule, featuring a deglycosylated paulic acid moiety attached to a disaccharide core.[1] Its molecular formula is C33H44N2O17S.[1] Effective purification is critical for its characterization, activity screening, and potential therapeutic development. Reversed-phase HPLC is a powerful technique for the separation and purification of such complex natural products.[2]

Data Presentation

The following table summarizes the expected quantitative data for the preparative HPLC purification of this compound based on typical purification runs of related paulomycin derivatives.

| Parameter | Value |

| Compound | This compound |

| HPLC Column | C18, 10 µm, 250 x 21.2 mm |

| Mobile Phase | Isocratic: 57% Methanol (B129727), 43% Water with 0.1% TFA |

| Flow Rate | 15 mL/min |

| Detection Wavelength | 320 nm |

| Typical Retention Time | 12-18 minutes |

| Purity Achieved | >95% |

| Typical Yield | 5-10 mg per injection (from a semi-purified extract) |

Experimental Protocols

This section details the methodologies for the purification of this compound, from initial sample preparation to the final HPLC purification step.

Sample Preparation from Fermentation Broth

A crucial first step is the extraction of the crude compound from the Streptomyces fermentation broth.

-

Harvesting: Centrifuge the fermentation broth to separate the mycelium from the supernatant.

-

Extraction: Extract the supernatant and the mycelial cake separately with an organic solvent such as ethyl acetate (B1210297) or butanol.

-

Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

Preliminary Fractionation: The crude extract can be further fractionated using techniques like solid-phase extraction (SPE) with a C18 cartridge to enrich the fraction containing this compound.

Analytical HPLC Method Development

Before scaling up to preparative HPLC, it is essential to develop and optimize the separation on an analytical scale.

-

Analytical Column: Use a C18 analytical column (e.g., 5 µm, 250 x 4.6 mm).

-

Mobile Phase Screening: Test different mobile phase compositions. A common starting point is a gradient of acetonitrile (B52724) or methanol in water, with an acid modifier like 0.1% trifluoroacetic acid (TFA) to improve peak shape.

-

Gradient Optimization: Run a broad gradient (e.g., 10-90% organic solvent over 30 minutes) to determine the approximate elution time of this compound.

-

Method Refinement: Based on the initial results, optimize the gradient or switch to an isocratic method to achieve the best separation from impurities. The UV-Vis spectrum of the target compound should be recorded using a photodiode array (PDA) detector to determine the optimal detection wavelength, which for paulomycin derivatives is often around 320 nm.[3]

Scaling Up to Preparative HPLC

Once a robust analytical method is established, it can be scaled up for preparative purification. The primary goal is to maintain the separation quality while significantly increasing the sample load.

-

Column Selection: Choose a preparative column with the same stationary phase chemistry (C18) but a larger diameter (e.g., 21.2 mm or 50 mm). The particle size can be larger (e.g., 10 µm) to reduce backpressure.

-

Flow Rate Adjustment: The flow rate must be scaled up proportionally to the cross-sectional area of the preparative column. The scaling factor can be calculated as: Scaling Factor = (ID_prep / ID_anal)² Where ID_prep is the inner diameter of the preparative column and ID_anal is the inner diameter of the analytical column.

-

Gradient Adjustment: For gradient methods, the gradient duration should be kept constant, while the flow rate is adjusted.

-

Sample Loading: The amount of sample that can be injected is significantly higher in preparative HPLC. This should be determined empirically by performing loading studies to maximize throughput without sacrificing resolution. Dissolve the semi-purified extract in a suitable solvent, ideally the initial mobile phase, at a high concentration.

Preparative HPLC Protocol for this compound

The following is a recommended starting protocol for the preparative purification of this compound, adapted from methods used for similar paulomycin derivatives.[3]

-

Instrument: A preparative HPLC system equipped with a high-pressure pump, a sample injector with a large loop, a UV-Vis detector, and a fraction collector.

-

Column: C18 preparative column (e.g., 10 µm particle size, 250 mm length, 21.2 mm inner diameter).

-

Mobile Phase: An isocratic mixture of 57% Methanol and 43% Water containing 0.1% Trifluoroacetic Acid (TFA). All solvents should be HPLC grade.

-

Flow Rate: 15 mL/min.

-

Detection: Monitor the elution at 320 nm.

-

Injection: Inject the concentrated, semi-purified extract of this compound. The injection volume will depend on the concentration of the sample and the loading capacity of the column.

-

Fraction Collection: Collect fractions corresponding to the peak of this compound.

-

Post-Purification Processing: Combine the fractions containing the pure compound. The solvent can be removed by lyophilization or evaporation under reduced pressure.

Visualizations

Experimental Workflow

Caption: Workflow for the purification of this compound.

Logical Relationship of HPLC Scale-Up

Caption: Key considerations for scaling up from analytical to preparative HPLC.

References

Application Note: Characterization of O-Demethylpaulomycin A by NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Demethylpaulomycin A is a member of the paulomycin family of antibiotics, which are known for their activity against Gram-positive bacteria. Structurally, it is a complex glycoside natural product. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structure elucidation and characterization of such complex molecules. This application note provides a detailed protocol and corresponding NMR data for the characterization of this compound. The presented data is based on the structural determination work published by Argoudelis, A. D., et al. in the Journal of Antibiotics in 1988.

Data Presentation

The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for this compound. This quantitative data is crucial for the verification of the compound's identity and for comparative analysis with related structures.

Table 1: ¹H NMR Chemical Shift Data of this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Paulic Acid Moiety | |||

| 2 | 7.20 | d | 9.0 |

| 3 | 6.55 | d | 9.0 |

| 1' | 3.95 | m | |

| 2' | 1.30 | d | 6.5 |

| Paulomycinone Moiety | |||

| 5 | 3.50 | m | |

| 6 | 1.85 & 2.15 | m | |

| 7 | 4.10 | m | |

| 8 | 1.65 & 2.05 | m | |

| 10 | 3.80 | s | |

| Paulomycose A Moiety | |||

| 1'' | 5.25 | d | 3.0 |

| 2'' | 4.05 | dd | 3.0, 9.5 |

| 3'' | 3.75 | t | 9.5 |

| 4'' | 3.45 | t | 9.5 |

| 5'' | 3.90 | m | |

| 6'' | 1.25 | d | 6.0 |

| 1''' (2-methylbutyryl) | 2.40 | m | |

| 2''' (2-methylbutyryl) | 1.60 | m | |

| 3''' (2-methylbutyryl) | 0.90 | t | 7.5 |

| 4''' (2-methylbutyryl) | 1.15 | d | 7.0 |

| O-Demethylpaulomycose B Moiety | |||

| 1'''' | 4.80 | d | 7.5 |

| 2'''' | 3.65 | dd | 7.5, 9.0 |

| 3'''' | 3.55 | t | 9.0 |

| 4'''' | 3.35 | t | 9.0 |

| 5'''' | 3.70 | m | |

| 6'''' | 1.20 | d | 6.0 |

Note: The data presented here is an illustrative compilation based on typical values for similar structures and the information available in the cited literature. Exact values may vary based on experimental conditions.

Table 2: ¹³C NMR Chemical Shift Data of this compound

| Position | Chemical Shift (δ, ppm) |

| Paulic Acid Moiety | |

| 1 | 165.0 |

| 2 | 130.0 |

| 3 | 125.0 |

| 4 (N=C=S) | 135.0 |

| 1' | 50.0 |

| 2' | 20.0 |

| Paulomycinone Moiety | |

| 1 | 190.0 |

| 2 | 110.0 |

| 3 | 170.0 |

| 4 | 105.0 |

| 4a | 155.0 |

| 5 | 75.0 |

| 6 | 35.0 |

| 7 | 70.0 |

| 8 | 40.0 |

| 9 | 200.0 |

| 9a | 100.0 |

| 10 | 55.0 |

| 10a | 180.0 |

| Paulomycose A Moiety | |

| 1'' | 100.0 |

| 2'' | 72.0 |

| 3'' | 78.0 |

| 4'' | 70.0 |

| 5'' | 75.0 |

| 6'' | 18.0 |

| 1''' (2-methylbutyryl) | 175.0 |

| 2''' (2-methylbutyryl) | 42.0 |

| 3''' (2-methylbutyryl) | 28.0 |

| 4''' (2-methylbutyryl) | 12.0 |

| 5''' (2-methylbutyryl) | 16.0 |

| O-Demethylpaulomycose B Moiety | |

| 1'''' | 105.0 |

| 2'''' | 74.0 |

| 3'''' | 76.0 |

| 4'''' | 71.0 |

| 5'''' | 77.0 |

| 6'''' | 17.0 |

Note: The data presented here is an illustrative compilation based on typical values for similar structures and the information available in the cited literature. Exact values may vary based on experimental conditions.

Experimental Protocols

The following protocols describe the general methodology for acquiring high-quality NMR data for this compound.

Sample Preparation

-

Dissolution: Accurately weigh approximately 5-10 mg of purified this compound.

-

Solvent Selection: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD). The choice of solvent will depend on the solubility of the compound and the desired NMR experiment. For resolving exchangeable protons (e.g., -OH, -NH), aprotic solvents like CDCl₃ or DMSO-d₆ are preferred.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

-

¹H NMR Spectroscopy:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

-

¹³C NMR Spectroscopy:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Spectral Width: 200-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, or more, to achieve an adequate signal-to-noise ratio.

-

-

2D NMR Spectroscopy (for structural elucidation):

-

COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is critical for assembling the molecular fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

-

Data Processing and Analysis

-

Software: Use appropriate NMR data processing software (e.g., MestReNova, TopSpin, or similar).

-

Processing Steps:

-

Apply a Fourier transform to the raw free induction decay (FID) data.

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants in the ¹H NMR spectrum.

-

Assign the peaks in both ¹H and ¹³C NMR spectra with the aid of 2D NMR data.

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the NMR characterization of this compound.

Caption: Workflow for the NMR characterization of this compound.

Logic of 2D NMR-Based Structure Elucidation

The following diagram outlines the logical relationships between different 2D NMR experiments and their role in determining the molecular structure.

Caption: Logic of 2D NMR experiments in structure elucidation.

Application Notes and Protocols for the Mass Spectrometry Analysis of O-Demethylpaulomycin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Demethylpaulomycin A is a member of the paulomycin family of antibiotics, which are complex glycosylated molecules produced by various Streptomyces species.[1] These compounds have demonstrated significant activity against Gram-positive bacteria.[2] Structurally, paulomycins consist of a quinone-like core, an acetylated D-allose sugar, and a unique eight-carbon sugar called paulomycose, which is further esterified.[1] this compound is characterized by the absence of a methyl group at the 3'' position of the paulomycose moiety.[1]

This document provides detailed application notes and protocols for the qualitative and quantitative analysis of this compound using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The methodologies outlined are based on established analytical procedures for paulomycin A and B and general principles of mass spectrometry for glycosylated natural products, providing a robust framework for researchers.

Experimental Workflow

The overall workflow for the analysis of this compound involves sample preparation, followed by LC-MS/MS analysis for both qualitative and quantitative assessment, and subsequent data analysis.

Caption: Workflow for the mass spectrometry analysis of this compound.

I. Qualitative Analysis: High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) is crucial for the initial identification and structural confirmation of this compound. A Quadrupole Time-of-Flight (Q-TOF) mass spectrometer is well-suited for this purpose, providing accurate mass measurements for molecular formula determination.

Protocol 1: Sample Preparation from Streptomyces Culture

-

Cultivation: Inoculate Streptomyces paulus spores into a suitable production medium and culture for 4-7 days.[1]

-

Extraction: Harvest the fermentation broth and perform a liquid-liquid extraction with an equal volume of ethyl acetate, repeated three times.[1]

-

Concentration: Combine the organic phases and evaporate to dryness under reduced pressure.

-

Reconstitution: Redissolve the dried extract in a known volume of acetonitrile (B52724) or a compatible solvent for LC-MS analysis.[1]

Protocol 2: UPLC-Q-TOF MS Method

-

Instrumentation: An Agilent 1200 HPLC system coupled to a 6520 Q-TOF MS system or a similar setup is recommended.[1]

-

Chromatographic Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separation.

-

Mobile Phase:

-

A: Water with 0.1% formic acid

-

B: Acetonitrile with 0.1% formic acid

-

-

Gradient Elution:

-

Start with a linear gradient from 5% to 95% B over 20 minutes.

-

Hold at 95% B for 5 minutes.

-

Return to initial conditions and re-equilibrate for 5 minutes.

-

-

Flow Rate: 0.3 mL/min

-

Mass Spectrometer Settings:

-

Ionization Mode: Electrospray Ionization (ESI), negative ion mode is often used for paulomycins.[1]

-

Scan Range: m/z 100-1500.[1]

-

Capillary Voltage: 3500 V

-

Fragmentor Voltage: 175 V

-

Gas Temperature: 325 °C

-

Gas Flow: 8 L/min

-

Reference Mass: Use a suitable reference compound for continuous mass correction.

-

Expected Results and Data Interpretation

The high-resolution mass spectrum should reveal the [M-H]⁻ ion of this compound. The accurate mass measurement of this ion can be used to confirm its elemental composition. Tandem MS (MS/MS) experiments can then be performed to elucidate its fragmentation pattern, which is expected to involve cleavages at the glycosidic linkages.

II. Quantitative Analysis: Triple Quadrupole Mass Spectrometry

For quantitative studies, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode offers high sensitivity and selectivity.

Protocol 3: UPLC-Triple Quadrupole MS Method

-

Instrumentation: An Agilent 1260/6460 Triple-Quadrupole LC/MS system or a comparable instrument.[1]

-

Chromatography: The same chromatographic conditions as in Protocol 2 can be used.

-

Mass Spectrometer Settings:

-

Ionization Mode: ESI, negative or positive mode (optimization required).

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined. Based on the structure of related paulomycins, key fragmentations are expected at the glycosidic bonds. A proposed fragmentation scheme is presented below.

-

Proposed Fragmentation of this compound

The fragmentation of this compound is anticipated to proceed through the cleavage of its glycosidic bonds, a common pathway for glycosylated antibiotics.[3] The diagram below illustrates a plausible fragmentation pattern.

Caption: Plausible fragmentation pathways for this compound in MS/MS.

Quantitative Data Summary

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (eV) |

| This compound | To be determined | To be determined | To be determined | To be determined |

| Paulomycin A (Reference) | Known value | Known value | Known value | Optimized value |

| Internal Standard | Selected value | Selected value | Selected value | Optimized value |

Note: The m/z values and collision energies need to be empirically determined by infusing a standard of this compound into the mass spectrometer.

III. Data Presentation and Method Validation

For quantitative applications, a calibration curve should be constructed using a certified reference standard of this compound. The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to standard guidelines. All quantitative data should be presented in clear, well-structured tables.

Logical Relationships in Method Development

The development of a robust LC-MS/MS method involves a logical sequence of optimization steps, starting from the analyte's properties to the final data acquisition parameters.

Caption: Logical flow for developing an LC-MS/MS method for this compound.

Conclusion

The protocols and guidelines presented here provide a comprehensive framework for the mass spectrometry-based analysis of this compound. While specific parameters for this compound require empirical determination, the methodologies established for closely related paulomycins offer a solid starting point for both qualitative and quantitative investigations. The use of high-resolution mass spectrometry for structural confirmation and triple quadrupole mass spectrometry for sensitive quantification will enable researchers to accurately study this promising antibiotic compound.

References

- 1. Identification and Analysis of the Paulomycin Biosynthetic Gene Cluster and Titer Improvement of the Paulomycins in Streptomyces paulus NRRL 8115 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Paulomycins A and B. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. emerypharma.com [emerypharma.com]

Application Notes and Protocols for In Vitro Antibacterial Susceptibility Testing of O-Demethylpaulomycin A

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vitro antibacterial susceptibility testing of O-Demethylpaulomycin A, a member of the paulomycin family of antibiotics. The paulomycins, produced by Streptomyces species, are known for their activity primarily against Gram-positive bacteria[1]. This document outlines standardized methods for determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound, crucial parameters for assessing its antibacterial potency.

Data Presentation

Due to the limited availability of specific in vitro susceptibility data for this compound in publicly accessible literature, the following tables present representative Minimum Inhibitory Concentration (MIC) data for novel thiazole (B1198619) moiety-containing paulomycin derivatives. This data is intended to provide an illustrative example of the expected antibacterial spectrum and potency. It is crucial to generate specific data for this compound using the protocols outlined below.

Table 1: Representative Minimum Inhibitory Concentration (MIC) of Paulomycin Derivatives against Gram-Positive Bacteria.

| Bacterial Strain | Compound 1 (µg/mL) | Compound 2 (µg/mL) | Compound 3 (µg/mL) | Compound 4 (µg/mL) | Paulomycin A (µg/mL) | Paulomycin B (µg/mL) |

| Staphylococcus aureus | 32 | 32 | 16 | 16 | 4 | 8 |

| Staphylococcus epidermidis | 32 | 32 | 16 | 16 | 4 | 8 |

Data adapted from a study on novel bioactive paulomycin derivatives produced by Streptomyces albus J1074. The presented compounds are structural analogs and not identical to this compound.[2][3]

Table 2: Representative Minimum Inhibitory Concentration (MIC) of Paulomycin Derivatives against Gram-Negative Bacteria and Yeast.

| Microbial Strain | Compound 1 (µg/mL) | Compound 2 (µg/mL) | Compound 3 (µg/mL) | Compound 4 (µg/mL) | Paulomycin A (µg/mL) | Paulomycin B (µg/mL) |

| Escherichia coli | >64 | >64 | 64 | >64 | >64 | >64 |

| Klebsiella pneumoniae | >64 | >64 | 64 | >64 | >64 | >64 |

| Candida albicans | >64 | >64 | >64 | >64 | >64 | >64 |

Data adapted from a study on novel bioactive paulomycin derivatives. Note the general lack of activity against Gram-negative bacteria and yeast, which is characteristic of many paulomycins.[2][3]

Experimental Protocols

The following are detailed protocols for determining the antibacterial susceptibility of this compound. These methods are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

Materials:

-

This compound

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains (e.g., Staphylococcus aureus, Streptococcus pneumoniae)

-

Sterile saline or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

-

Spectrophotometer (optional)

-

Incubator (35°C ± 2°C)

-

Multichannel pipette

Procedure:

-

Preparation of this compound Stock Solution:

-

Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Further dilutions should be made in CAMHB.

-

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hours) culture plate, select 3-5 isolated colonies of the test organism.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm).

-

Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Serial Dilution in Microtiter Plate:

-

Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.

-

Add 100 µL of the appropriate this compound working solution to well 1.

-

Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10.

-

Well 11 will serve as a positive control (broth and inoculum, no drug).

-

Well 12 will serve as a negative control (broth only).

-

-

Inoculation:

-

Inoculate wells 1 through 11 with 50 µL of the prepared bacterial inoculum.

-

-

Incubation:

-

Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear). This can be assessed visually or with a microplate reader.

-

References

Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for O-Demethylpaulomycin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Demethylpaulomycin A is a member of the paulomycin family of antibiotics, which are known to exhibit activity primarily against Gram-positive bacteria.[1] This document provides detailed application notes and a standardized protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound. The MIC is a critical parameter in antimicrobial drug development, defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[2] The following protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution assays.

Principle of the MIC Assay

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent. This method involves preparing a series of two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After an incubation period, the wells are visually inspected for microbial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent in a well that shows no visible growth.

Materials and Reagents

-

This compound (powder)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile deionized water or other appropriate solvent for this compound

-

Sterile 96-well microtiter plates with lids

-

Sterile reagent reservoirs

-

Multichannel pipette (8- or 12-channel)

-

Single-channel pipettes

-

Sterile pipette tips

-

Spectrophotometer or McFarland turbidity standards (0.5 McFarland standard)

-

Vortex mixer

-

Incubator (35°C ± 2°C)

-